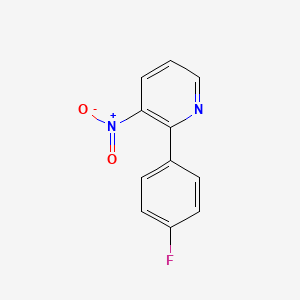

2-(4-Fluorophenyl)-3-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- 2-(4-Fluorophenyl)-3-nitropyridine is a chemical compound with the molecular formula C₁₁H₇FN₂O₂ .

- It belongs to the class of pyridine derivatives and contains both a nitro group and a fluorine atom on the phenyl ring.

- The compound’s structure consists of a pyridine ring with a 4-fluorophenyl substituent at the 2-position and a nitro group at the 3-position.

Synthesis Analysis

- The synthesis of 2-(4-Fluorophenyl)-3-nitropyridine involves introducing the fluorine and nitro substituents onto the pyridine ring.

- Specific synthetic methods and reagents used for this compound would need to be referenced from relevant literature.

Molecular Structure Analysis

- The molecular structure of this compound can be determined using techniques such as X-ray crystallography , which provides information about bond lengths, angles, and overall geometry.

- The presence of the fluorine and nitro groups affects the electronic distribution and reactivity of the molecule.

Chemical Reactions Analysis

- The reactivity of 2-(4-Fluorophenyl)-3-nitropyridine can be studied by examining its behavior in various chemical reactions.

- For example, it may undergo nitration , reduction , or other transformations.

Physical And Chemical Properties Analysis

- Melting point : The compound likely has a melting point within a specific range.

- Solubility : It may be soluble in certain solvents like methanol.

- Appearance : The compound could appear as a light orange to yellow to green powder or crystals.

Applications De Recherche Scientifique

-

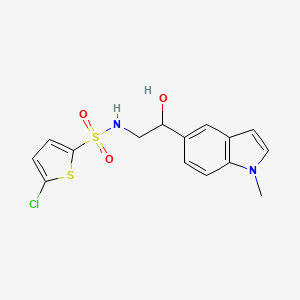

Biological Potential of Indole Derivatives

- Field : Biochemistry

- Application : Indole derivatives, which can be synthesized using fluorophenyl compounds, have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .

- Results : The addition of the indole nucleus to medicinal compounds has resulted in a broad spectrum of biological activities .

-

Synthesis of Schiff Base Metal Complexes

- Field : Inorganic Chemistry

- Application : A series of metal complexes (Mn (II), Co (II), Ni (II), Cu (II), and Zn (II)) of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, were synthesized .

- Method : The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The metal complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .

- Results : The metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Fluorescence Studies of Nickel Phthalocyanine

- Field : Physical Chemistry

- Application : The synthesis, characterization, spectral, and fluorescence properties of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine were reported .

- Method : The new compound was characterized by elemental analysis, UV–Vis, FT-IR, 1H-NMR and mass spectra .

- Results : The study reported the fluorescence properties of the synthesized compound .

-

Production of Fluorinated Anesthetics

- Field : Pharmaceutical Chemistry

- Application : 4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .

- Method : The specific methods of application or experimental procedures would depend on the specific anesthetic being produced .

- Results : The production of fluorinated anesthetics using 4-Fluorophenylacetic acid as an intermediate .

-

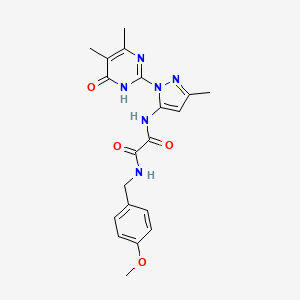

Inhibitor of Acetylcholinesterase

- Field : Biochemistry

- Application : Isoindoline-1, 3-dione derivatives were prepared as an inhibitor of acetylcholinesterase .

- Method : The specific compound 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl) piperazin-1-yl) ethyl) isoindoline-1, 3-dione (166) was synthesized and tested using Ellman’s test .

- Results : Compound 166 showed inhibitory activity with IC 50 = 16.42 ± 1.07 μM .

Safety And Hazards

- The safety data sheet should be consulted for detailed information on handling, storage, and potential hazards.

- Proper protective measures should be taken when working with this compound.

Orientations Futures

- Future research could explore the compound’s pharmacological properties , potential applications, and optimization of synthesis methods.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFJRVBRBNYZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3-nitropyridine | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 8-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2731563.png)

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731571.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)

![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)